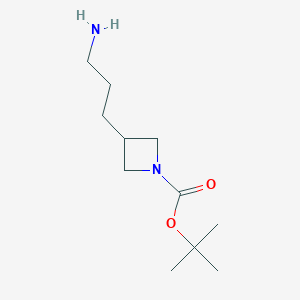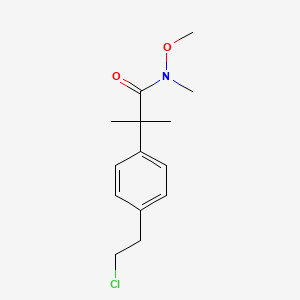
FV 100 N-Fmoc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
FV 100 N-Fmoc has significant applications in various fields:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of molecular interactions and protein synthesis.
Medicine: Integral in the development of antiviral drugs, particularly for treating herpes zoster.
Industry: Utilized in the production of pharmaceuticals and research chemicals.
Mecanismo De Acción
Target of Action
FV 100 N-Fmoc is primarily used in the synthesis of FV-100 This compound is used for the treatment of herpes zoster, or shingles, which is an infection caused by the reactivation of varicella zoster virus or VZV .
Mode of Action
The Fmoc group in this compound is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-dipeptides, such as this compound, are a class of short aromatic peptides featuring eminent supramolecular self-assembly . This is due to the aromaticity of the Fmoc group, which improves the association of peptide building blocks . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .
Pharmacokinetics
FV-100 is rapidly and extensively converted to CF-1743, the concentration of which remains above that required to reduce viral activity by 50% for the 24-hour dosing period . Renal excretion of CF-1743 is very low . A high-fat meal reduced exposure to CF-1743 . Pharmacokinetic parameters for the elderly subjects were comparable to those for the younger subjects .
Result of Action
This compound self-assembly in physiologic conditions results in a thermo-sensitive and shear-thinning hydrogel . The Fmoc-FV hydrogel exhibited cell type-dependent biological activity, so higher cell proliferation was attained in HUVEC or MDA-MB231 cells than WJ-MSCs .
Action Environment
The structural and biological properties of the Fmoc-dipeptide hydrogels are inter-related and can affect their applications in 3D cell culture and regenerative medicine . The Fmoc-FV hydrogel’s action, efficacy, and stability can be influenced by environmental factors such as pH, temperature, and the presence of certain ions .
Análisis Bioquímico
Biochemical Properties
FV 100 N-Fmoc is a class of short aromatic peptides featuring eminent supramolecular self-assembly . This is due to the aromaticity of the Fmoc group, which improves the association of peptide building blocks . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .
Cellular Effects
This compound has been applied in 3D-culture of WJ-MSCs (mesenchymal stem cells), HUVECs (normal endothelial cells), and MDA-MB231 (tumor cell line) . Notably, the Fmoc-FV hydrogel exhibited cell type-dependent biological activity, so higher cell proliferation was attained in HUVEC or MDA-MB231 cells than WJ-MSCs .
Molecular Mechanism
The molecular mechanism of this compound involves the self-assembly of the compound in physiologic conditions, resulting in a thermo-sensitive and shear-thinning hydrogel . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are yet to be fully explored. It is known that the compound forms a thermo-sensitive and shear-thinning hydrogel when self-assembled in physiologic conditions .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been extensively studied. It is known that the compound is well tolerated by BALB/c mice .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of FV 100 N-Fmoc involves multiple steps:
Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amine group.
Coupling Reaction: The protected amine is then coupled with L-valine and other necessary components using carbodiimide chemistry.
Deprotection: The Fmoc group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions, purification steps, and quality checks to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: FV 100 N-Fmoc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can replace certain groups within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Comparación Con Compuestos Similares
Fmoc-Phenylalanine-Valine: Another Fmoc-protected dipeptide used in peptide synthesis.
Fmoc-Diphenylalanine: Known for its self-assembly properties and use in hydrogel formation.
Uniqueness: FV 100 N-Fmoc is unique due to its specific structure and application in the synthesis of FV-100, an antiviral drug. Its role as an intermediate in the production of a clinically significant compound sets it apart from other Fmoc-protected compounds.
Propiedades
Número CAS |
1269409-87-1 |
|---|---|
Fórmula molecular |
C₄₂H₄₅N₃O₈ |
Peso molecular |
719.82 |
Sinónimos |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine 5’-Ester with 3-(2-Deoxy-β-D-erythro-pentofuranosyl)-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2(3H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)

